N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine
Description
N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[222]octan-3-amine is a complex organic compound with a unique structure that includes a bicyclic amine and multiple aromatic rings
Properties
Molecular Formula |
C22H26Cl2N2O2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C22H26Cl2N2O2/c1-27-21-11-15(12-25-20-13-26-8-6-16(20)7-9-26)10-19(24)22(21)28-14-17-4-2-3-5-18(17)23/h2-5,10-11,16,20,25H,6-9,12-14H2,1H3 |
InChI Key |
VBIPBZQFOUGPKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CN3CCC2CC3)Cl)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the aromatic ether: This involves the reaction of 2-chlorophenol with a suitable methoxy-substituted benzyl chloride under basic conditions to form the intermediate.
Introduction of the bicyclic amine: The intermediate is then reacted with a bicyclic amine, such as 1-azabicyclo[2.2.2]octane, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Materials Science: Its aromatic and bicyclic structure could be useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including receptor-ligand interactions and enzyme activity.
Mechanism of Action
The mechanism of action of N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar aromatic structure but includes a thiazole ring instead of a bicyclic amine.
3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives: These compounds share the chloro-substituted aromatic ring but differ in the presence of a pyrrolidine ring.
Uniqueness
N-({3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to its combination of a bicyclic amine and multiple aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
